Oxythiamine

概要

説明

準備方法

化学反応の分析

オキシチアミンは、チアミン依存性酵素の阻害など、さまざまな化学反応を起こします。 リボースの非酸化的合成を阻害し、細胞アポトーシスを誘導することができます . これらの反応で使用される一般的な試薬には、ピルビン酸脱炭酸酵素阻害剤とホスホエノールピルビン酸カルボキシキナーゼ阻害剤があります . これらの反応から生成される主な生成物には、ピルビン酸のレベルの増加とがん細胞におけるタンパク質発現のダイナミクスの変化が含まれます .

科学研究の応用

医学の分野では、がん細胞の増殖と代謝を阻害する細胞静止薬として有望視されています . 非小細胞肺がん細胞の増殖を阻害し、アポトーシスを誘導することが有効であることが判明しました . 生化学では、オキシチアミンは、培養ヒト皮膚線維芽細胞におけるコラーゲン生合成の調節を研究するために使用されてきました . さらに、代謝経路と酵素阻害の研究にも応用されています .

科学的研究の応用

Oncology Applications

Oxythiamine has been investigated for its role in cancer therapy, particularly as a radiosensitizer. Recent studies have highlighted its efficacy in enhancing the therapeutic effects of radioligand therapy, especially in prostate cancer.

Case Study: Prostate Cancer Treatment

A notable clinical case involved a prostate cancer patient undergoing prostate-specific membrane antigen (PSMA)-targeted radioligand therapy (PRLT). The addition of benfo-oxythiamine (B-OT), which releases this compound, was evaluated for its impact on treatment efficacy. The study suggested that B-OT could inhibit transketolases, enzymes crucial for DNA repair, thereby enhancing the sensitivity of cancer cells to radiation therapy. This combination therapy aimed to reduce radiation resistance and improve overall therapeutic outcomes .

Antifungal Activity

This compound exhibits antifungal properties against various fungal strains. Research has shown its effectiveness against dermatophytes, molds, and yeast-like fungi.

In Vitro Studies

A study assessed the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against 15 dermatophyte strains, 9 molds, and 24 yeast-like fungi. The results indicated that this compound possesses substantial antifungal activity, making it a candidate for further exploration in antifungal therapies .

Metabolic Studies

This compound's role extends into metabolic research, particularly concerning its effects on glucose metabolism and energy production.

Impact on Metabolism

Research has demonstrated that this compound can alter metabolic pathways by inhibiting nonoxidative synthesis of ribose. This effect is particularly relevant in cancer metabolism, where altered energy production pathways are common. By inhibiting these pathways, this compound may help in reducing tumor cell proliferation and enhancing the effectiveness of existing treatments .

Comparison Table of Applications

作用機序

オキシチアミンは、チアミン二リン酸依存性酵素を阻害することで効果を発揮します。 グルコースからペントースリン酸への変換を阻害し、ピルビン酸レベルの増加につながります . この阻害は、解糖系や糖新生など、いくつかの代謝経路に影響を与えます . オキシチアミンは、リボースの非酸化的合成に関与する酵素であるトランスケトラーゼも阻害し、細胞アポトーシスを誘導する可能性があります . オキシチアミンの分子標的としては、ピルビン酸脱炭酸酵素とトランスケトラーゼがあります .

類似化合物との比較

生物活性

Oxythiamine (OXY) is a synthetic derivative of thiamine (vitamin B1) recognized primarily for its role as an antivitamin. It has garnered attention for its diverse biological activities, particularly in cancer treatment, collagen synthesis, and as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, supported by case studies, detailed research findings, and data tables.

This compound exerts its biological effects primarily through the inhibition of thiamine-dependent enzymes. This interference leads to a reduction in thiamine uptake and affects metabolic pathways crucial for cellular function.

- Inhibition of Enzymes : this compound inhibits thiamine pyrophosphate (TPP)-dependent enzymes, including transketolase and pyruvate decarboxylase. This inhibition results in decreased glucose metabolism and altered energy production pathways .

- Increased Pyruvate Levels : The compound causes an accumulation of pyruvate in cells, which is known to enhance collagen biosynthesis. This mechanism is particularly significant in fibroblasts, where this compound has been shown to stimulate collagen synthesis by increasing prolidase activity .

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly HeLa cells.

- Cytotoxicity Studies : In vitro studies indicate that this compound significantly inhibits the growth of HeLa tumor cells. At a concentration of 47 µM, this compound reduced the number of viable HeLa cells by over 80%, compared to a lesser effect observed with 2′-methylthiamine . The growth inhibition was measured using the MTT assay, which indicated a substantial decrease in metabolic activity among treated cells.

| Compound | Concentration (µM) | % Viable Cells (HeLa) | GI50 (µM) |

|---|---|---|---|

| This compound | 47 | 20% | 36 |

| 2′-Methylthiamine | 750 | 70% | 107 |

- Selectivity : this compound shows greater selectivity for cancer cells over normal fibroblasts, indicating its potential as a targeted therapeutic agent without significant harm to healthy tissues .

Collagen Synthesis

This compound's role in enhancing collagen synthesis has been documented in studies involving human skin fibroblasts.

- Collagen Biosynthesis : Research indicates that this compound increases collagen production through mechanisms involving elevated levels of pyruvate and enhanced prolidase activity. At concentrations ranging from 30 to 1000 µM, this compound led to a significant increase in collagen synthesis .

Case Study 1: Cancer Treatment

A clinical case involving a patient with prostate cancer demonstrated the efficacy of this compound when combined with radioligand therapy. The patient underwent multiple cycles of treatment with this compound showing a marked reduction in serum PSA levels and improvement in clinical symptoms following therapy .

Case Study 2: Malaria Treatment

In animal models, this compound exhibited antimalarial properties. Mice infected with Plasmodium vinckei vinckei showed significantly reduced parasitemia and prolonged survival when treated with this compound at doses of 400 mg/kg/day for three days . This highlights its potential use as an adjunct therapy in malaria treatment.

Safety Profile

The safety profile of this compound has been evaluated in various studies. It has been reported to have minimal toxicity at therapeutic doses, particularly when used in combination therapies for cancer treatment . However, caution is advised regarding its impact on normal cellular functions due to its antivitamin properties.

特性

IUPAC Name |

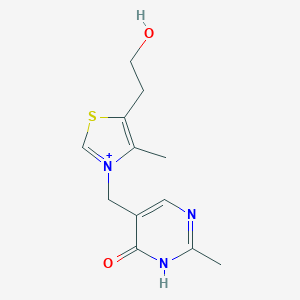

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDGSXVLAVRBLU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929206 | |

| Record name | Oxythiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-16-3 | |

| Record name | Oxythiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxythiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYTHIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。